Stobadin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Stobadine is a pyridoindole derivative known for its potent antioxidant properties. It is an indole-type compound that has been extensively studied for its ability to scavenge reactive oxygen species and protect tissues from oxidative stress . Stobadine has gained attention as an alternative to phenolic antioxidants like Trolox due to its unique chemical structure and efficacy .

Wissenschaftliche Forschungsanwendungen

Stobadine has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a model compound to study antioxidant mechanisms and redox reactions.

- Employed in the development of new antioxidant drugs and materials .

Biology:

- Investigated for its protective effects against oxidative stress in cellular and animal models.

- Studied for its potential to mitigate damage caused by reactive oxygen species in biological systems .

Medicine:

- Explored as a therapeutic agent for conditions involving oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

- Evaluated for its potential to protect against ischemia-reperfusion injury and other oxidative damage-related conditions .

Industry:

- Utilized in the formulation of antioxidant supplements and pharmaceuticals.

- Applied in the development of materials with enhanced oxidative stability .

Wirkmechanismus

Target of Action

Stobadine primarily targets the Adrenergic receptor alpha-1 (ADRA1) . ADRA1 is a class of G protein-coupled receptors that are targets of the catecholamines, particularly norepinephrine and epinephrine. They play a crucial role in the regulation of smooth muscle contraction, which is essential for the cardiovascular system.

Biochemische Analyse

Biochemical Properties

Stobadine and its structural analogues, dehydrostobadine and N-acetylated stobadine, have been used to examine how structural alteration in the close proximity of the indolic nitrogen would influence the antioxidant activity of the substituted pyridoindoles . The antioxidant activity of Stobadine may be mediated via the indolic nitrogen centre .

Cellular Effects

The cellular effects of Stobadine are predominantly related to its ability to scavenge deleterious reactive oxygen species . This ability to protect various tissues against oxidative stress is a key aspect of its cellular function .

Molecular Mechanism

The molecular mechanism of Stobadine’s action is largely related to its antioxidant activity. It acts as a potent scavenger of peroxyl radicals both in aqueous and lipid phases . Structural changes in the proximity of the indolic nitrogen were found crucial for the radical scavenging efficiency .

Temporal Effects in Laboratory Settings

In pharmacokinetic and toxicokinetic studies, Stobadine dihydrochloride was administered intravenously or orally to rats in single and repeated doses . The developed assays proved to be appropriate for low-concentration determination of Stobadine in a wide range of pharmacokinetic studies .

Dosage Effects in Animal Models

The existing studies have shown that Stobadine can be administered in various forms and dosages, and its effects can be measured using a variety of methods .

Metabolic Pathways

It is known that Stobadine interacts with various enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Stobadine within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It is possible that Stobadine may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

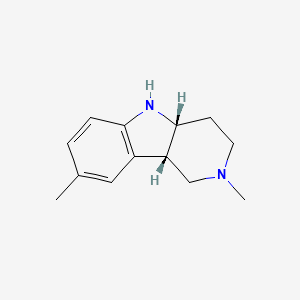

Synthetic Routes and Reaction Conditions: Stobadine, chemically known as (-)-cis-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole, can be synthesized through various methods One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsReaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry .

Industrial Production Methods: In industrial settings, the production of stobadine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the synthesis process and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Stobadine undergoes various chemical reactions, including oxidation, reduction, and substitution. Its antioxidant activity is primarily attributed to its ability to scavenge free radicals through redox reactions .

Common Reagents and Conditions:

Oxidation: Stobadine can be oxidized using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of stobadine can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Trolox: A water-soluble analog of vitamin E, known for its antioxidant properties.

Dehydrostobadine: A structural analogue of stobadine with altered antioxidant activity.

N-acetylated stobadine: A derivative with modified chemical properties and reduced radical scavenging efficiency.

Uniqueness: Stobadine’s unique chemical structure, particularly the indolic nitrogen center, contributes to its high radical scavenging efficiency. Unlike some other antioxidants, stobadine can effectively scavenge peroxyl radicals in both aqueous and lipid phases, making it a versatile antioxidant .

Eigenschaften

CAS-Nummer |

75494-88-1 |

|---|---|

Molekularformel |

C13H18N2 |

Molekulargewicht |

202.30 g/mol |

IUPAC-Name |

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole |

InChI |

InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m0/s1 |

InChI-Schlüssel |

CYJQCYXRNNCURD-AAEUAGOBSA-N |

SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C |

Isomerische SMILES |

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C |

Kanonische SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.